Cas no 1000995-47-0 (Chloramultilide B)

Chloramultilide B 化学的及び物理的性質
名前と識別子
-
- Chloramultilide B
- (-)-Chloramultilide B
- 1000995-47-0
- (1S,2S,4S,5S,7R,8S,9R,10S,16R,28E,33S,34S,36R,37R)-4,9,10,33-Tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone
- F92712
- AKOS040761488
- CHEMBL4095773
- CHEMBL400353
- AKOS032948284
- (1S,2S,4S,5S,7R,8S,9R,10S,16R,28Z,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.1^{4,8.0^{2,16.0^{5,7.0^{10,14.0^{16,39.0^{33,37.0^{34,36.0^{15,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone
- CID 101838340
- (1S,2S,4S,5S,7R,8S,9R,10S,16R,28Z,33S,34S,36R,37R)-4,9,10,33-tetrahydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-12,18,22,25,30-pentone
- HY-N3574
- DA-62272
- CS-0023868
-
- MDL: MFCD28009423
- インチ: InChI=1S/C39H42O14/c1-15-7-27(42)51-14-37(47)22-8-19(22)34(3)23(37)10-18-17(13-50-26(41)6-5-25(40)49-12-15)32(44)52-38(18)24(34)11-36(46)21-9-20(21)35(4)30(36)29(38)28-16(2)31(43)53-39(28,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3
- InChIKey: SHDVXCYXBYXGAR-UHFFFAOYSA-N
- ほほえんだ: C[C@@]12[C@]3([C@](O4)(C5=C6[C@@]([C@H]7C[C@H]7[C@]6(C)[C@H]([C@](O)(C5=C8C)OC8=O)O)(C3)O)C(C[C@]1([C@](COC(/C=C(C)\COC(CCC9=O)=O)=O)([C@@H]%10[C@H]2C%10)O)[H])=C(CO9)C4=O)[H]
計算された属性
- せいみつぶんしりょう: 734.25700
- どういたいしつりょう: 734.257
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 14
- 重原子数: 53
- 回転可能化学結合数: 0
- 複雑さ: 2020
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 13
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 212A^2
- 疎水性パラメータ計算基準値(XlogP): -1.31
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.60±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(21 g/l)(25ºC)、
- PSA: 212.42000
- LogP: 0.99530
Chloramultilide B セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:(BD299808)
Chloramultilide B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3637-1 mg |
Chloramultilide B |
1000995-47-0 | 98% | 1mg |
¥ 5,350 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3637-1 mg |
Chloramultilide B |
1000995-47-0 | 1mg |
¥3075.00 | 2022-04-26 | ||
A2B Chem LLC | AA00985-5mg |
Chloramultilide B |
1000995-47-0 | 96.0% | 5mg |
$760.00 | 2024-04-20 | |
TargetMol Chemicals | TN3637-1mg |
Chloramultilide B |
1000995-47-0 | 1mg |
¥ 5350 | 2024-07-20 |
Chloramultilide B 関連文献
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Chloramultilide Bに関する追加情報
Chloramultilide B: A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Recent Research Applications
Chloramultilide B, with the CAS number 1000995-47-0, is a naturally occurring compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the polyketide family and exhibits a unique structural framework characterized by multiple chlorine atoms and a complex lactone ring system. The intricate architecture of Chloramultilide B has made it a subject of intense study, particularly for its potential biological activities and mechanisms of action.
The chemical structure of Chloramultilide B (CAS no. 1000995-47-0) consists of an octapeptide core modified with several chlorine atoms, which contribute to its distinct pharmacological properties. This structural complexity not only distinguishes it from other polyketides but also suggests a high degree of specificity in its interactions with biological targets. The presence of multiple chlorine atoms enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular receptors or enzymes.
In recent years, Chloramultilide B has been extensively investigated for its potential therapeutic applications. Initial studies have highlighted its antimicrobial properties, particularly against Gram-positive bacteria. The compound’s ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways makes it a promising candidate for the development of novel antibiotics. Furthermore, its efficacy against drug-resistant strains has sparked interest in exploring its mechanisms of action and potential synergistic combinations with existing antibiotics.
Beyond its antimicrobial properties, Chloramultilide B has shown intriguing activity in preclinical models related to cancer research. Research indicates that it can induce apoptosis in certain cancer cell lines by modulating intracellular signaling pathways. Specifically, studies have demonstrated that Chloramultilide B (CAS no. 1000995-47-0) can activate caspase-dependent and caspase-independent apoptosis pathways, leading to the programmed death of tumor cells. These findings have opened new avenues for developing targeted therapies against various types of cancer.
The biosynthetic pathway of Chloramultilide B is another area of active investigation. Genomic and biochemical studies have revealed that this compound is produced by certain actinomycete strains through a multi-step polyketide synthase (PKS) pathway. The discovery of the genes responsible for its biosynthesis has enabled researchers to engineer microbial strains for large-scale production, which is crucial for both academic research and potential pharmaceutical development. This approach not only provides a sustainable source of the compound but also allows for structural modifications to enhance its bioactivity and pharmacokinetic properties.
The pharmacokinetic profile of Chloramultilide B (CAS no. 1000995-47-0) is another critical aspect that has been thoroughly examined. Studies have shown that the compound exhibits moderate solubility in water but high solubility in organic solvents, which influences its absorption and distribution in vivo. Additionally, its metabolic stability has been assessed through in vitro studies, revealing that it undergoes limited degradation under physiological conditions. These characteristics make it a promising candidate for further development into a therapeutic agent, provided that issues related to bioavailability can be addressed through formulation strategies.
The toxicological profile of Chloramultilide B is also an essential consideration in its development as a pharmaceutical compound. Preliminary toxicology studies have indicated that it exhibits low toxicity at therapeutic doses, with minimal side effects observed in animal models. However, further studies are needed to fully understand its long-term safety profile and potential interactions with other drugs. These investigations are crucial for ensuring that any future clinical applications are both safe and effective.
The synthetic chemistry behind producing derivatives of Chloramultilide B (CAS no. 1000995-47-0) represents another frontier in research. Chemists have developed innovative synthetic routes that allow for the introduction of functional groups or modifications at specific positions within the molecule. These modifications can enhance its bioactivity, improve pharmacokinetic properties, or even alter its mechanism of action. Such synthetic advancements are vital for optimizing the compound’s therapeutic potential and expanding its applications in medicine.
The role of computational chemistry in studying Chloramultilide B cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have provided valuable insights into its interactions with biological targets at the atomic level. These computational approaches complement experimental data by predicting binding affinities, identifying key interaction sites, and elucidating structural changes upon binding. Such information is instrumental in designing more effective derivatives and understanding the underlying mechanisms of action.
The future directions for research on Chloramultilide B (CAS no. 1000995-47-0) are vast and multifaceted. Ongoing studies aim to explore its potential applications in treating inflammatory diseases by modulating immune responses. Additionally, researchers are investigating its efficacy against emerging infectious diseases caused by drug-resistant pathogens. The development of novel synthetic methodologies will continue to play a crucial role in optimizing this compound’s therapeutic profile.
1000995-47-0 (Chloramultilide B) 関連製品
- 496929-99-8(7-BROMO-D-TRYPTOPHAN)
- 1699598-26-9(Methyl 3-[(1-aminopropan-2-yl)amino]benzoate)
- 2386109-59-5(methyl 4-aminopent-2-ynoate)
- 1805328-34-0(3-(Difluoromethyl)-5-hydroxy-2-nitropyridine)
- 2229272-69-7(4-(1-Amino-3,3-difluorocyclobutyl)benzene-1,3-diol)
- 51075-48-0(1-sec-butyl-4-methylpiperidine)
- 1704125-01-8(2-(2-fluoro-6-methylphenyl)propan-2-amine)
- 1424150-38-8(Sulfo-Cyanine3 NHS ester)
- 850930-05-1(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2-(naphthalen-1-yl)acetamide)
- 1804724-54-6(3-(Chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-6-acetic acid)



